molecular formula C7H13NO3 B8674775 Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate

Cat. No. B8674775
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-ethoxyacrylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-ethoxyacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-ethoxyacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 3-amino-3-ethoxyprop-2-enoate

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3

InChI Key

XLTPBSBNLKQLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven-dried flask were placed 113.1 g of redistilled ethyl cyanoacetate, 46 g of ethanol (distilled from calcium hydride), and 500 ml of anhydrous diethyl ether. The solution was cooled to 0°, 36.5 g of hydrogen chloride gas were added and the flask was sealed. The mixture was refrigerated for several days until precipitation of white solid was observed. The white precipitate was collected by filtration and immediately resuspended in approximately 300 ml of diethyl ether. The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (previously cooled to 0°). The ether layer was separated and placed over 30 g of anhydrous potassium carbonate. The aqueous phase was washed three times with 150 ml portions of diethyl ether. The washings were added to the ether phase over potassium carbonate. The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate. The potassium carbonate was removed by filtration and the ether was removed by evaporation under reduced pressure. The residue was distilled at 0.25 mm hg. The fraction distilling at 60° was collected to yield 85.5 g of ethyl 3-amino-3-ethoxyacrylate, nD25 = 1.4808. The ir and nmr spectra were consistent with the assigned structure.
Quantity
113.1 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
36.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.